molecular formula C11H19NO3 B14174869 (2S)-2-Cyanoheptan-2-yl ethyl carbonate CAS No. 917973-25-2

(2S)-2-Cyanoheptan-2-yl ethyl carbonate

Cat. No.: B14174869
CAS No.: 917973-25-2
M. Wt: 213.27 g/mol
InChI Key: NBFUGIPERWFYBT-NSHDSACASA-N
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Description

(2S)-2-Cyanoheptan-2-yl ethyl carbonate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group flanked by two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cyanoheptan-2-yl ethyl carbonate typically involves the reaction of (2S)-2-Cyanoheptan-2-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

(2S)2Cyanoheptan2ol+Ethyl chloroformate(2S)2Cyanoheptan2ylethylcarbonate+HCl(2S)-2-Cyanoheptan-2-ol + \text{Ethyl chloroformate} \rightarrow this compound + \text{HCl} (2S)−2−Cyanoheptan−2−ol+Ethyl chloroformate→(2S)−2−Cyanoheptan−2−ylethylcarbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cyanoheptan-2-yl ethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (2S)-2-Cyanoheptan-2-ol and ethyl carbonate.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: (2S)-2-Cyanoheptan-2-ol and ethyl carbonate.

    Reduction: (2S)-2-Cyanoheptan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Cyanoheptan-2-yl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Cyanoheptan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis or reduction. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but lacks the cyano group.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Propylene carbonate: A cyclic carbonate with different physical properties and applications.

Properties

CAS No.

917973-25-2

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

[(2S)-2-cyanoheptan-2-yl] ethyl carbonate

InChI

InChI=1S/C11H19NO3/c1-4-6-7-8-11(3,9-12)15-10(13)14-5-2/h4-8H2,1-3H3/t11-/m0/s1

InChI Key

NBFUGIPERWFYBT-NSHDSACASA-N

Isomeric SMILES

CCCCC[C@@](C)(C#N)OC(=O)OCC

Canonical SMILES

CCCCCC(C)(C#N)OC(=O)OCC

Origin of Product

United States

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